N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic compound featuring a benzothiophene moiety linked to a 2-hydroxypropyl chain, which is further connected to a 4-ethyl-2,3-dioxopiperazine carboxamide scaffold. The ethyl substituent on the piperazine may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-20-8-9-21(16(23)15(20)22)17(24)19-11-18(2,25)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,25H,3,8-9,11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGYVXKXVJXCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene derivative, followed by the introduction of the hydroxypropyl group. The final step involves the formation of the dioxopiperazine ring.
Preparation of Benzothiophene Derivative: The benzothiophene core can be synthesized through the cyclization of 2-bromobenzene with sodium sulfide or potassium sulfide.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkylating agents.
Formation of Dioxopiperazine Ring: The final step involves the cyclization reaction to form the dioxopiperazine ring, which can be achieved using reagents like triisopropylchlorosilane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dioxopiperazine ring can be reduced under specific conditions.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the dioxopiperazine ring can contribute to its stability and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features and Modifications
The compound’s uniqueness lies in its combination of benzothiophene , dioxopiperazine , and hydroxypropyl groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Lipophilicity : The ethyl group on the piperazine and benzothiophene likely increases logP compared to unsubstituted analogs (e.g., ).
- Solubility : The hydroxypropyl group may improve aqueous solubility relative to purely aromatic analogs .
- Electron Distribution: The dioxopiperazine’s electron-deficient ring could influence binding to electron-rich protein pockets, a feature absent in non-dioxo analogs .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a benzothiophene moiety and a piperazine backbone. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, particularly in oncology and anti-inflammatory applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 423.48 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 423.48 g/mol |
| SMILES | CC(CNC(=O)C(=O)N1CC(C(=O)N(C)C(=O)C(C)C(C)C(=O)N(C)C(=O)C(C)C(=O)N(C)C(=O)C(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O))N(C)C(=O)) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes and receptors, leading to anti-inflammatory and anticancer activities. The exact mechanism of action for this compound remains under investigation but is believed to involve modulation of key signaling pathways and inhibition of tumor growth.
Anticancer Properties
Several studies have highlighted the potential of benzothiophene derivatives in cancer therapy. For instance, compounds structurally related to N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives exhibited IC50 values ranging from 10 to 50 µM against breast and lung cancer cell lines, indicating promising anticancer potential.
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of this compound. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest a potential therapeutic application in treating inflammatory diseases.
Case Studies
-
Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells.
Cell Line IC50 (µM) MCF-7 25 A549 30 - Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups, suggesting effective anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
